molecular formula C15H16Cl2N2O2S2 B12915005 1-EtOMe-6diClPhS-5Et2thio U CAS No. 144410-25-3

1-EtOMe-6diClPhS-5Et2thio U

Cat. No.: B12915005
CAS No.: 144410-25-3
M. Wt: 391.3 g/mol
InChI Key: ADCROGVPITZTOS-UHFFFAOYSA-N
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Description

1-EtOMe-6diClPhS-5Et2thio U: is a chemical compound with the following structural formula:

C15H16Cl2N2O2S2\text{C}_{15}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2\text{S}_2C15​H16​Cl2​N2​O2​S2​

. It consists of 39 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, 1 sulfur atom, and 2 chlorine atoms . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes

The synthetic routes for 1-EtOMe-6diClPhS-5Et2thio U involve the assembly of its constituent atoms. While specific literature references might provide detailed procedures, I’ll outline a general approach:

  • Starting Materials

    • Ethylamine (EtNH₂)
    • 3,5-dichlorophenyl isothiocyanate (6diClPhS-NCS)
    • Ethyl chloroformate (EtOCOCl)
  • Reaction Sequence

    • Ethylamine reacts with 6diClPhS-NCS to form an intermediate thiourea.
    • The intermediate undergoes cyclization with EtOCOCl, leading to the formation of This compound .

Industrial Production

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactivity

1-EtOMe-6diClPhS-5Et2thio U: participates in various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction of the thiourea moiety is possible.

    Substitution: Chlorine atoms can be substituted with other groups.

Common Reagents

    Thionyl chloride (SOCl₂): Used for chlorination reactions.

    Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products

The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.

Scientific Research Applications

1-EtOMe-6diClPhS-5Et2thio U: finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.

    Biological Studies: Used to probe biological pathways or as a molecular probe.

    Materials Science: May contribute to materials with specific properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related uracil derivatives. Its distinct features set it apart from other molecules in this class.

Properties

CAS No.

144410-25-3

Molecular Formula

C15H16Cl2N2O2S2

Molecular Weight

391.3 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H16Cl2N2O2S2/c1-3-12-13(20)18-15(22)19(8-21-4-2)14(12)23-11-6-9(16)5-10(17)7-11/h5-7H,3-4,8H2,1-2H3,(H,18,20,22)

InChI Key

ADCROGVPITZTOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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